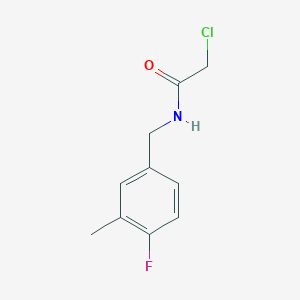

2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide

Overview

Description

2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide is a chemical compound with the molecular formula C10H11ClFNO and a molecular weight of 215.65 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 oxygen atom . The exact arrangement of these atoms and the chemical bonds that hold them together define the structure of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving 2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide are not available, benzylic compounds are known to undergo various reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The exact reactions that this compound can undergo would depend on the specific conditions and reagents used.Scientific Research Applications

Antibacterial Activity

One of the significant applications of this compound is its potential antibacterial activity. It has been shown to have good potential against K. pneumoniae , a common bacterium that can cause a range of health issues . The chloro atom in the compound is responsible for improving this activity, stabilizing the molecule in the target enzyme at the site .

Enzyme Interaction

The compound possibly acts on penicillin-binding protein , promoting cell lysis . This means it could potentially be used in research related to antibiotic resistance or in the development of new antibiotics.

Chemical Synthesis

“2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide” can be used in the synthesis of other chemical compounds. For example, it can be used in the preparation of 6-chloro-5-fluoroindole via Leimgruber-Batcho reaction .

Preparation of Amino Alcohols

This compound can also be used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol . Amino alcohols have various applications in pharmaceuticals and organic synthesis.

Early Discovery Research

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . This suggests that it could be used in a wide range of exploratory scientific research applications.

Safety Research

Given its classification as a Combustible Solid , research into the safety and handling of this compound is another important application. This could include studies into its flash point, reactivity with other substances, and appropriate storage conditions.

Mechanism of Action

Mode of Action

It is known that benzylic halides, such as this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

More research is needed to fully understand the biochemical pathways this compound affects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

More research is needed to fully understand the effects of this compound .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

properties

IUPAC Name |

2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO/c1-7-4-8(2-3-9(7)12)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUYFXHQYKKYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC(=O)CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-fluoro-3-methylbenzyl)acetamide | |

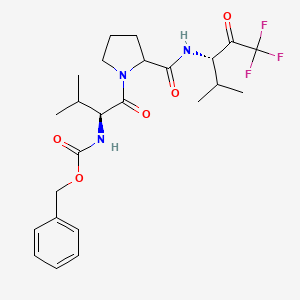

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

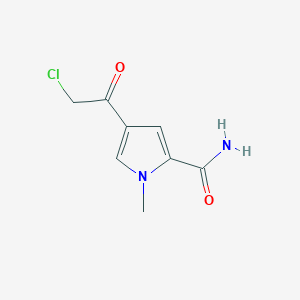

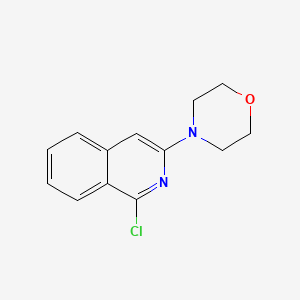

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride](/img/structure/B3363725.png)

![5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid](/img/structure/B3363743.png)

![2-chloro-N-{[(2-ethylphenyl)carbamoyl]methyl}acetamide](/img/structure/B3363758.png)

![N-benzyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B3363770.png)

![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B3363792.png)